molecular formula C11H16BrNO2 B1509994 2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl-

2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl-

Cat. No.: B1509994
M. Wt: 274.15 g/mol
InChI Key: PATSEROPWSYPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl- is a useful research compound. Its molecular formula is C11H16BrNO2 and its molecular weight is 274.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

4-(5-bromo-6-methylpyridin-2-yl)oxy-2-methylbutan-2-ol

InChI

InChI=1S/C11H16BrNO2/c1-8-9(12)4-5-10(13-8)15-7-6-11(2,3)14/h4-5,14H,6-7H2,1-3H3

InChI Key

PATSEROPWSYPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OCCC(C)(C)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (containing about 40% of a mineral oil, 0.38 g) in N,N-dimethylformamide (10 mL), 5-bromo-2-hydroxy-6-methylpyridine (1.00 g) and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (1.51 g) were added under ice-cooling and the resultant reaction mixture was stirred at 60° C. for 2.5 hours. To the mixture, 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (0.50 g) was further added and the resultant reaction mixture was stirred at 60° C. for 1.5 hours. Sodium hydride (containing about 40% of a mineral oil, 40 mg) was further added. To the reaction mixture, a saturated aqueous ammonium chloride solution was added and the mixture was extracted with ethyl acetate. The organic phase was washed with brine and then dried over anhydrous sodium sulfate. From the organic phase, the solvent was removed by evaporation under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=50:50 to 33:67) to give the title compound (1.3 g) as a pale yellow oil.
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